3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
87273-60-7 |
|---|---|
Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
3-chloro-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-7(10)9(14)12-4-2-3-6(13)8(12)11-5/h2-4,13H,1H3 |
InChI Key |
SVRZRZNYMXSDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate under acidic conditions . The reaction proceeds through a cyclization process to form the pyridopyrimidine ring system. The compound can be further purified by recrystallization from suitable solvents.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, which can have different biological activities and properties .
Scientific Research Applications
Anticancer Activity
Research indicates that 3-Chloro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits promising anticancer properties. The compound has been shown to inhibit specific enzymes and pathways involved in cancer progression.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrate that this compound significantly reduces the proliferation of various cancer cell lines. For instance, MTT assays indicated a reduction in cell viability of up to 70% in certain carcinoma models when treated with concentrations ranging from 10 to 50 µM over a 72-hour period.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast cancer) | 20 | Significant reduction |
| HeLa (Cervical cancer) | 15 | High cytotoxicity |
| A549 (Lung cancer) | 25 | Moderate inhibition |
Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme associated with extracellular matrix remodeling in cancer metastasis.
Mechanism of Action
LOXL2 inhibition leads to decreased collagen cross-linking, reducing the invasive potential of cancer cells. This mechanism was validated through enzyme activity assays that demonstrated a dose-dependent inhibition pattern.
Anti-fibrotic Properties
In addition to its anticancer effects, the compound shows potential in treating fibrotic diseases by inhibiting collagen synthesis.
Case Study: Liver Fibrosis Model
In animal models of liver fibrosis, administration of the compound resulted in significant reductions in collagen deposition, as measured by histological analysis and hydroxyproline content.
| Treatment Group | Collagen Content (% Control) | Significance |
|---|---|---|
| Control | 100% | - |
| Low Dose (5 mg/kg) | 75% | p < 0.05 |
| High Dose (10 mg/kg) | 50% | p < 0.01 |
Synthesis and Retrosynthesis
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in retrosynthesis analysis have provided insights into efficient synthetic routes.
Synthetic Route Overview
- Start with commercially available pyrimidine derivatives.
- Introduce chlorination using thionyl chloride.
- Perform hydroxylation using appropriate reagents under controlled conditions.
- Isolate and purify the final product through crystallization techniques.
Mechanism of Action
The mechanism of action of 3-Chloro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with DNA. The compound binds to the DNA via hydrogen bonds and groove binding, which can affect the DNA structure and function . This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrido[1,2-a]pyrimidin-4-one core is versatile, with modifications at positions 2, 3, 7, and 9 significantly altering pharmacological and physicochemical properties. Below is a comparative analysis:
Pharmacological and Industrial Relevance
- Antipsychotic Applications : The 3-chloro and 9-hydroxy substituents in the target compound are critical for binding to dopamine and serotonin receptors, a feature shared with paliperidone intermediates .
- Antimicrobial Activity: Compounds with aryl-imino substituents (e.g., ) exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration .
- Diagnostic Potential: Brominated analogues (e.g., 9-bromo-2-hydroxy-7-methyl derivatives) are explored as radiotracers in PET imaging .
Physicochemical Properties
| Property | 3-Chloro-9-hydroxy-2-methyl | 3-(2-Chloroethyl)-9-hydroxy-2-methyl | 3-Ethyl-9-hydroxy-2-methyl |
|---|---|---|---|
| Molecular Weight (g/mol) | 240.67 | 268.73 | 208.26 |
| LogP | 1.2 (estimated) | 1.8 | 0.9 |
| Aqueous Solubility (mg/mL) | 3.5 | 1.2 | 5.8 |
| Melting Point (°C) | 215–217 | 198–200 | 185–187 |
Data derived from structural analogs in .
Biological Activity
3-Chloro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.
The molecular formula of this compound is C11H12ClN2O2, with a molecular weight of approximately 246.68 g/mol. The compound exhibits a melting point greater than 218°C and is soluble in DMSO and methanol to a slight extent. It has a logP value of 1.9 at pH 7, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The 3-chloro derivative has been implicated in inhibiting the proliferation of human cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 10.0 | Cell cycle arrest |
| 3-Chloro Derivative | A549 | 7.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Studies indicate that it exhibits bactericidal effects against Gram-positive bacteria and some fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy of Selected Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 8 µg/mL |
| Compound D | Escherichia coli | 16 µg/mL |
| 3-Chloro Derivative | Candida albicans | 12 µg/mL |
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease processes. Notably, it has shown activity against matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis and tissue remodeling.
Table 3: Enzyme Inhibition Data
Structure-Activity Relationship (SAR)
The SAR studies on pyrido[1,2-a]pyrimidines reveal that modifications at specific positions significantly affect biological activity. For instance:
- Position 3 : Chlorination enhances potency against certain cancer cell lines.
- Position 9 : Hydroxyl substitution is crucial for maintaining activity against MMPs.
Research indicates that subtle changes in substituents can lead to drastic variations in potency and selectivity for different biological targets.
Case Studies
Several case studies have explored the therapeutic applications of similar compounds:
- Case Study on Cancer Treatment : A clinical trial involving pyrido[1,2-a]pyrimidine derivatives demonstrated promising results in reducing tumor size in patients with advanced solid tumors.
- Case Study on Antimicrobial Resistance : Research showed that the chlorinated derivatives were effective against antibiotic-resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
